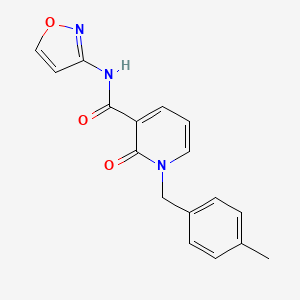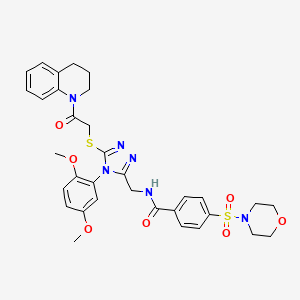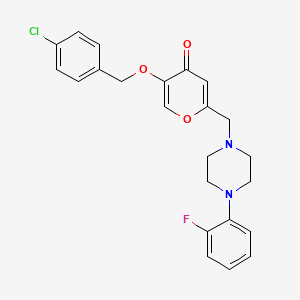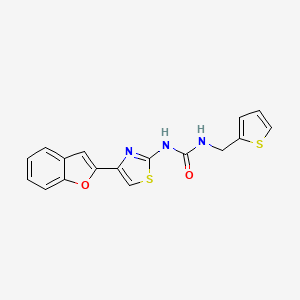
N-(isoxazol-3-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
In a typical isoxazole ring, the five-membered ring makes dihedral angles with the attached groups . For example, in the compound “N- {4- [ (5-Methyl-isoxazol-3-yl)sulfamo-yl]phen-yl}benzamide”, the isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings .Chemical Reactions Analysis
Isoxazole rings can be synthesized through various reactions, including the (3 + 2) cycloaddition reaction . In one example, a regioselective synthesis of unique 3,5-disubstituted isoxazole-linked glyco-conjugates was reported by exploiting the (3 + 2) cycloaddition reaction .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Development
Studies on molecules containing the isoxazole ring, such as the compound , have shown significant potential in drug development. For instance, in the context of HIV treatment, compounds with similar structures have been used as potent inhibitors in drug discovery programs. These compounds have been subject to extensive metabolism and disposition studies to support their development as viable therapeutic agents (Monteagudo et al., 2007).
2. Biotransformation and Bioactivation
Research on isoxazole rings, closely related to the compound , has led to the discovery of novel bioactivation pathways in human liver microsomes. These studies have been crucial in understanding the metabolic fate of such compounds and their interactions with enzymes, which is vital for drug safety and efficacy (Yu et al., 2011).
3. Synthesis of Functionalized Pyridines
The compound's structure has analogs used in the synthesis of highly functionalized pyridines, a class of compounds with broad applications in medicinal chemistry. The process involves unique disconnection strategies and has been successful in creating a range of functionalized pyridines, demonstrating the versatility of this chemical framework (Manning & Davies, 2008).
4. Agricultural Applications
Similar isoxazole derivatives have been synthesized and assessed for their herbicidal activity. These compounds have shown potent herbicidal activity and good selectivity for certain crops, indicating potential agricultural applications (Hwang et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Given the wide range of biological activities of isoxazole derivatives, there is significant potential for future research in this area. Developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge could lead to the development of clinically viable drugs .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-4-6-13(7-5-12)11-20-9-2-3-14(17(20)22)16(21)18-15-8-10-23-19-15/h2-10H,11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTNHKPWHRKLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2674406.png)

![t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2674408.png)


![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid](/img/structure/B2674419.png)
![2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2674421.png)
![5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2674423.png)
![N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![2-[(4-Bromophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2674425.png)
![N-methyl-N-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]methanesulfonamide](/img/structure/B2674426.png)


![N-[2-[[6-[Acetyl(ethyl)amino]pyridin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674429.png)